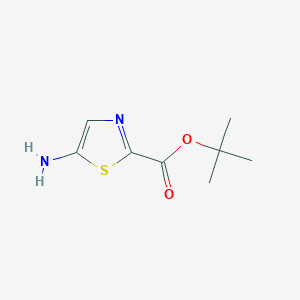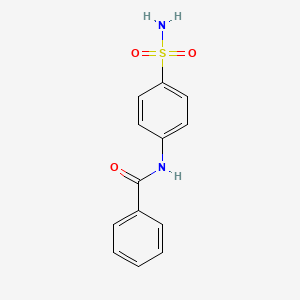
N-(4-sulfamoylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Sulfamoyl-phenyl)-benzamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a sulfonamide group
Mechanism of Action
Target of Action
N-(4-sulfamoylphenyl)benzamide is a derivative of sulfonamides, a class of compounds known for their diverse biological properties . The primary targets of sulfonamides are usually enzymes or proteins that play crucial roles in various biochemical processes . .
Mode of Action
Sulfonamides, in general, are known to inhibit enzymes and interfere with various biological processes . They can bind to their targets and alter their function, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
Sulfonamides are known to affect a wide range of biochemical pathways due to their ability to inhibit various enzymes . The downstream effects of these disruptions can vary widely, depending on the specific pathways and targets involved .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that the compound may lead to alterations in cellular functions and processes .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of many drugs .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-sulfamoylphenyl)benzamide are largely attributed to its sulfonamide component. Sulfonamides are known for their enzyme inhibitor properties
Molecular Mechanism
It is known that sulfonamides can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Sulfamoyl-phenyl)-benzamide typically involves the reaction of 4-aminobenzenesulfonamide with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(4-Sulfamoyl-phenyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(4-Sulfamoyl-phenyl)-benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential use in the development of drugs for treating diseases such as cancer and viral infections.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
- N-(4-Sulfamoyl-phenyl)-acetamide
- N-(4-Sulfamoyl-phenyl)-thiocarbamic acid O-(2-thiophen-3-yl-ethyl) ester
- N-(4-Sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide
Comparison: N-(4-Sulfamoyl-phenyl)-benzamide is unique due to its specific structural features and the presence of both benzamide and sulfonamide groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-19(17,18)12-8-6-11(7-9-12)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)(H2,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYAUYNBRQPION-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of N-(4-sulfamoylphenyl)benzamide derivatives against tuberculosis?
A1: While the provided abstracts mention anti-tubercular activity for a series of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)benzene sulfonamide derivatives [], the exact mechanism of action is not elaborated upon. Further research is needed to elucidate how these compounds interact with their target and the downstream effects leading to their anti-tubercular activity.
Q2: How does the structure of this compound derivatives influence their ability to inhibit carbonic anhydrase?
A2: Research indicates that incorporating various sulfonamide moieties into the this compound structure can significantly impact its ability to inhibit human carbonic anhydrase isoforms I and II []. This suggests that the sulfonamide group plays a crucial role in binding to the enzyme active site. Further structure-activity relationship (SAR) studies are necessary to fully comprehend the impact of different substituents on inhibitory potency and selectivity for specific carbonic anhydrase isoforms.
Q3: Can you provide information about the spectroscopic characterization of this compound derivatives?
A3: The synthesis of this compound derivatives has been characterized using various spectroscopic techniques. Researchers commonly employ Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy to confirm the structures of these compounds [, ]. These techniques provide valuable information about the functional groups present and the connectivity of atoms within the molecule.
Q4: Have there been any studies on the potential environmental impact of this compound derivatives?
A4: The provided research abstracts do not offer insights into the environmental impact or degradation pathways of this compound derivatives. Given their potential pharmaceutical applications, it is crucial to investigate their ecotoxicological effects and explore strategies to mitigate any negative environmental impacts. This could involve studying their biodegradability, potential for bioaccumulation, and effects on aquatic organisms.
A5: While the provided abstracts [, ] highlight the ability of 2-(4-Methoxyphenoxy)-5-nitro-N-(4-sulfamoylphenyl)benzamide to activate Kir6.2/SUR1 KATP channels, they do not delve into comparisons with other structurally similar compounds. Exploring structural analogs and their activity profiles could provide valuable insights into the pharmacophore responsible for KATP channel activation and guide the development of more potent and selective modulators.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
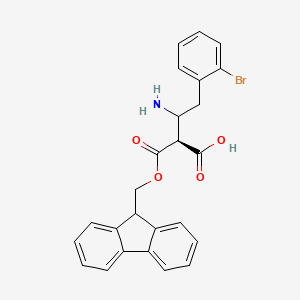

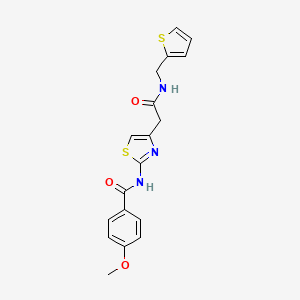
![4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2362111.png)
![2-(2-(tert-butyl)-6-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2362112.png)


![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362118.png)

![1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362122.png)
![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362123.png)
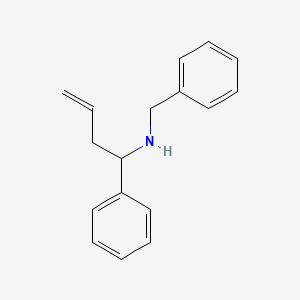
![ethyl 2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2362126.png)
